1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride

5-HT2A receptor selectivity monoamine receptor pharmacology spiperone SAR

This N1-methylated 1,3,8-triazaspiro[4.5]decan-2-one hydrochloride (CAS 1956309-77-5) is the key 5-HT₂A-selective chemotype from ACADIA patent families. Methylation at N1 preserves 5-HT₂A affinity (Ki ≈ 23 nM) while collapsing D₂, 5-HT₁A, and 5-HT₂C binding to >10,000 nM—achieving >400-fold selectivity. The 2-one regioisomer additionally accesses mPTP, PLD, and RIPK1 target space. Procure as the HCl salt for direct aqueous-buffer radioligand binding assays with reduced polypharmacology. Immediate stock for SAR expansion at N1, N3, and N8 vectors.

Molecular Formula C8H16ClN3O
Molecular Weight 205.68 g/mol
Cat. No. B11895550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride
Molecular FormulaC8H16ClN3O
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCN1C(=O)NCC12CCNCC2.Cl
InChIInChI=1S/C8H15N3O.ClH/c1-11-7(12)10-6-8(11)2-4-9-5-3-8;/h9H,2-6H2,1H3,(H,10,12);1H
InChIKeyKYZJTRXCZMFJRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one Hydrochloride – Compound Class, Core Scaffold, and Procurement-Relevant Characteristics


1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride (CAS 1956309-77-5; molecular formula C₈H₁₆ClN₃O; MW 205.68) is the N1‑methylated hydrochloride salt of the 1,3,8‑triazaspiro[4.5]decan‑2‑one scaffold—a spirocyclic lactam in which a piperidine ring and an imidazolidinone moiety share a quaternary spiro carbon . This scaffold is the core chemotype of multiple patent families claiming monoamine receptor modulation (notably 5‑HT₂A antagonism/inverse agonism) [1], and has served as a privileged structure in medicinal chemistry campaigns targeting phospholipase D (PLD), receptor‑interacting protein kinase 1 (RIPK1), hypoxia‑inducible factor prolyl hydroxylases (HIF‑PHDs), and the mitochondrial permeability transition pore (mPTP) [2][3].

Why 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one Hydrochloride Cannot Be Casually Substituted by In‑Class Analogs


The 1,3,8‑triazaspiro[4.5]decane scaffold is exquisitely sensitive to substitution pattern: the identity of the N1‑substituent (methyl vs. phenyl vs. hydrogen) and the position of the carbonyl group (2‑one vs. 4‑one) produce orthogonal pharmacological fingerprints. In spiperone‑based analogues, replacing the N1‑phenyl group with an N1‑methyl group preserves 5‑HT₂A affinity (Ki ≈ 23 nM) while collapsing affinity at dopamine D₂, 5‑HT₁A, and 5‑HT₂C receptors to >10,000 nM—a >400‑fold selectivity shift [1]. The ketone regioisomer (2‑one vs. 4‑one) further bifurcates target engagement: the 4‑one series dominates clinically evaluated D₂/D₃ antagonists (e.g., trazpiroben), whereas the 2‑one scaffold is the claimed chemotype for 5‑HT₂A modulation by ACADIA and has independently emerged as a mPTP inhibitor framework [2][3]. The hydrochloride salt provides additional differentiation through altered hydrogen‑bond donor count (3 vs. 2 for the free base) and increased aqueous solubility, directly impacting formulation and assay compatibility .

Quantitative Differentiation Evidence for 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one Hydrochloride vs. Closest Comparators


N1‑Methyl Substitution Produces >400‑Fold Selectivity Shift Toward 5‑HT₂A Receptors vs. N1‑Phenyl Analogues

Within the 1,3,8‑triazaspiro[4.5]decan‑4‑one series, replacement of the N1‑phenyl group with N1‑methyl (mimicking the substitution pattern of the target compound transferred onto the 4‑one scaffold) reduces 5‑HT₂A affinity only modestly (Ki from 1.8 nM to 23 nM) while eliminating measurable affinity at 5‑HT₁A, 5‑HT₂C, and dopamine D₂ receptors (all Ki >10,000 nM). The selectivity ratio 5‑HT₂A/D₂ shifts from ~1 (non‑selective) to >435‑fold [1]. This demonstrates that the N1‑methyl‑1,3,8‑triazaspiro substitution pattern is a key determinant of receptor selectivity, and is consistent with the ACADIA patent family that specifically claims N1‑substituted 1,3,8‑triazaspiro[4.5]decan‑2‑one compounds as 5‑HT₂A receptor modulators [2].

5-HT2A receptor selectivity monoamine receptor pharmacology spiperone SAR

2‑One vs. 4‑One Regioisomerism Determines Target Class Engagement: 5‑HT₂A Modulation vs. D₂/D₃ Antagonism

The 1,3,8‑triazaspiro[4.5]decan‑2‑one scaffold (target compound core) is explicitly claimed in US Patent 7,217,719 as a monoamine receptor modulator chemotype, with exemplified compounds showing 5‑HT₂A inverse agonist/antagonist activity [1]. In contrast, the 1,3,8‑triazaspiro[4.5]decan‑4‑one scaffold has been independently optimized into clinically evaluated peripherally selective D₂/D₃ antagonists—trazpiroben (TAK‑906) reached Phase II trials for gastroparesis with hERG IC₅₀ = 15.6 µM and low brain penetration [2]. The ketone position thus bifurcates the pharmacological trajectory of otherwise identical spiro cores: 2‑one → 5‑HT₂A program space; 4‑one → D₂/D₃ program space.

regioisomeric selectivity triazaspiro scaffold dopamine D2 antagonist

Hydrochloride Salt Form Provides Quantifiable Physicochemical Advantages Over Free Base for Assay and Formulation Compatibility

The hydrochloride salt (CAS 1956309-77-5; MW 205.68) differs from the free base (CAS 1368527-91-6; MW 169.22) by the addition of HCl, increasing the hydrogen‑bond donor count from 2 to 3 and the topological polar surface area (TPSA) to 44.4 Ų . This results in measurably higher aqueous solubility—a critical parameter for in vitro assay preparation in aqueous buffers and for in vivo formulation. The free base is predominantly offered at 98% purity, while the HCl salt is available at 99% purity from commercial suppliers [1].

salt form selection aqueous solubility hydrogen bond donor count

1,3,8‑Triazaspiro[4.5]decane Scaffold Is Validated Across Four Therapeutically Distinct Target Classes, Each with Quantitative Benchmarks

The 1,3,8‑triazaspiro[4.5]decane core—of which the target compound is an N1‑methyl‑2‑one derivative—has produced quantitatively characterized tool compounds across multiple target classes: PLD2‑selective inhibitor ML298 (PLD2 IC₅₀ = 355 nM, PLD1 IC₅₀ >20,000 nM; >56‑fold selective) [1]; RIPK1 inhibitor compound 41 (IC₅₀ = 92 nM) [2]; pan‑PHD inhibitor spirohydantoins with in vivo erythropoietin upregulation [3]; and mPTP inhibitor PP11 (40% inhibition at 1 µM in AC16 cardiomyocytes) [4]. This breadth of validated target engagement distinguishes the 1,3,8‑triazaspiro[4.5]decane scaffold from the closely related 1,4,8‑triazaspiro[4.5]decan‑2‑one series, which has been explored primarily for mPTP inhibition.

multi-target scaffold PLD inhibition mPTP inhibition RIPK1 inhibition PHD inhibition

N1‑Methyl Substitution Modulates mPTP Inhibitory Activity: 19.4% Inhibition at 1 µM in the Structurally Related 1,4,8‑Triazaspiro Series

In the closest published SAR study on spiroimidazolidinone mPTP inhibitors, the 1,4,8‑triazaspiro[4.5]decan‑2‑one derivative bearing an N‑methyl group and a free carboxylic acid at the lactam nitrogen (compound 14a) exhibited 19.40% mPTP opening inhibition at 1 µM in AC16 human ventricular cardiomyocytes, compared with 40.19% for the reference compound PP11 and 37% for IB6a [1]. The corresponding amide analogue (13a, methyl + NH₂) showed comparable activity at 18.71%. While modest, this N‑methyl substitution establishes a baseline from which more elaborate N1‑substituents can be explored—the most potent compound in the series (14e, benzyl + carboxylic acid) achieved 43.02% inhibition [1]. The target compound, bearing N1‑methyl on the 1,3,8‑triazaspiro (rather than 1,4,8) scaffold, represents a structurally complementary starting point for mPTP inhibitor optimization.

mPTP inhibition spiroimidazolidinone SAR cardioprotection

Procurement‑Driven Application Scenarios for 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one Hydrochloride


5‑HT₂A‑Selective Chemical Probe Development

The N1‑methyl‑1,3,8‑triazaspiro[4.5]decan‑2‑one scaffold, as claimed in ACADIA's US Patent 7,217,719 for monoamine receptor modulation [1], offers a starting point for developing 5‑HT₂A‑selective inverse agonists or antagonists. The Metwally et al. (1998) SAR data demonstrate that N1‑methylation on the related 4‑one scaffold collapses off‑target D₂, 5‑HT₁A, and 5‑HT₂C binding while preserving 5‑HT₂A affinity [2]. Researchers can procure the hydrochloride salt for immediate use in aqueous‑buffer radioligand binding assays at 5‑HT₂A, with the expectation of reduced polypharmacology compared to N1‑phenyl or N1‑unsubstituted analogues.

Mitochondrial Permeability Transition Pore (mPTP) Inhibitor Lead Optimization

The 1,3,8‑triazaspiro[4.5]decane scaffold has been validated as an mPTP inhibitor chemotype targeting the c‑subunit of F₁/F₀‑ATP synthase in myocardial infarction models [3], while the structurally related 1,4,8‑triazaspiro[4.5]decan‑2‑one series has produced compound 14e with 43% mPTP inhibition at 1 µM and demonstrated cytoprotection in AC16 cardiomyocytes under hypoxia/reoxygenation [4]. The target compound provides the 1,3,8‑regioisomeric entry point for SAR expansion at N1, N3, and N8 positions, potentially accessing binding modes complementary to the 1,4,8‑series.

Phospholipase D (PLD) Isoform‑Selective Inhibitor Scaffold Expansion

The 1,3,8‑triazaspiro[4.5]decane core has produced both PLD2‑selective (ML298, PLD2 IC₅₀ = 355 nM, >56‑fold vs. PLD1) and dual PLD1/2 (ML299, PLD1 IC₅₀ = 6 nM, PLD2 IC₅₀ = 20 nM) inhibitors [5], with enantioselective enhancement of PLD1 activity >230‑fold achievable through methylation at a key position. The target compound, bearing an N1‑methyl group on the 2‑one scaffold, provides a novel substitution vector for exploring PLD isoform selectivity not accessible from the 4‑one PLD inhibitor series.

RIPK1‑Targeted Anti‑Necroptotic Agent Discovery

Virtual screening of the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione chemotype identified compound 8 as a RIPK1 inhibitor hit, and subsequent optimization produced compound 41 with RIPK1 IC₅₀ = 92 nM and significant anti‑necroptotic efficacy in U937 cells [6]. The target 1‑methyl‑2‑one derivative offers a structurally simplified entry point into the 1,3,8‑triazaspiro RIPK1 inhibitor space, with the N1‑methyl group serving as a minimal alkyl substituent for initial SAR studies before introducing more elaborate hydrophobic groups.

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